4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

Lipophilicity Medicinal Chemistry Drug Design

4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline (CAS 1486730-36-2) is an N1-methoxymethyl-substituted 2-arylimidazole bearing a primary aniline group at the para position of the phenyl ring. With a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, this heterocyclic building block integrates an imidazole core with a methoxymethyl side chain that modulates its lipophilicity (LogP = 1.34) and hydrogen-bonding profile (3 HBA, 1 HBD).

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13635368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOCN1C=CN=C1C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3
InChIKeyJSMIIMOUIZIFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline: Procurement-Ready Physicochemical and Structural Profile


4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline (CAS 1486730-36-2) is an N1-methoxymethyl-substituted 2-arylimidazole bearing a primary aniline group at the para position of the phenyl ring. With a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, this heterocyclic building block integrates an imidazole core with a methoxymethyl side chain that modulates its lipophilicity (LogP = 1.34) and hydrogen-bonding profile (3 HBA, 1 HBD) . The compound is supplied at ≥97–98% purity by multiple vendors and is classified under GHS07 as a harmful/irritant . Its structural features position it as a versatile intermediate for medicinal chemistry programs, particularly in kinase inhibitor and PROTAC development, where the methoxymethyl group can serve as a masked hydroxymethyl handle for further derivatization [1].

Why 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline Cannot Be Replaced by a Generic Imidazolylaniline Congener


Superficially similar 2-arylimidazole building blocks—such as the parent 4-(1H-imidazol-2-yl)aniline or the meta-substituted regioisomer—share the same imidazole–aniline core topology but diverge in critical physicochemical and steric properties that govern their behavior in downstream synthetic transformations and biological assays. The N1-methoxymethyl group of the target compound alters the imidazole ring's electron density and pKa, modifies the hydrogen-bond donor/acceptor inventory, and introduces additional conformational degrees of freedom [1]. These differences directly impact metal coordination geometry, coupling reaction efficiency in cross-coupling steps, and the pharmacokinetic profile of final drug candidates [2]. Simple substitution with the unsubstituted parent or a positional isomer risks failed reactions, altered selectivity, or misleading structure–activity relationship (SAR) interpretation. The quantitative comparisons below establish the verifiable, measurable differentiation that underpins scientifically justified procurement decisions.

Head-to-Head Quantitative Differentiation: 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline vs. Closest Analogs


Lipophilicity Modulation: LogP 1.34 vs. 1.2 for the Unsubstituted Parent

The methoxymethyl substituent increases the computed LogP by approximately 0.14 log units relative to the unsubstituted parent 4-(1H-imidazol-2-yl)aniline (1.34 vs. 1.20), shifting the compound toward moderately improved membrane permeability while remaining within favorable oral drug-like space [1]. This difference, though modest in magnitude, is sufficient to alter the compound's partitioning behavior in biphasic reaction systems and its retention time in reversed-phase chromatographic purification.

Lipophilicity Medicinal Chemistry Drug Design

Hydrogen-Bond Inventory Redistribution: 3 HBA / 1 HBD vs. 2 HBA / 2 HBD

N1-Methoxymethylation converts one hydrogen-bond donor site (imidazole N–H) into an additional hydrogen-bond acceptor (ether oxygen), resulting in a net HBA count of 3 vs. 2 for the parent compound, and a net HBD count of 1 vs. 2 [1]. This redistribution fundamentally alters the compound's solvation thermodynamics and its capacity to engage in directional intermolecular interactions in co-crystal formation and protein–ligand binding.

Hydrogen Bonding Solubility Crystal Engineering

Conformational Flexibility: 3 Rotatable Bonds vs. 1 in the Parent Scaffold

The methoxymethyl side chain adds two rotatable bonds to the scaffold (total 3), compared to a single rotatable bond connecting the phenyl and imidazole rings in the parent compound [1]. The Fsp³ value of 0.18 confirms a moderate increase in saturated carbon fraction, which correlates with improved aqueous solubility and reduced crystal packing efficiency . The meta-substituted regioisomer 3-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline exhibits identical global descriptors (LogP 1.34, HBA 3, HBD 1, rotatable bonds 3) but differs in the vector orientation of the aniline amino group, which can lead to divergent biological target engagement .

Conformational Flexibility Entropy Binding Affinity

Predicted Kinase Polypharmacology: A Computationally Inferred Differentiation from the Parent Scaffold

Computational docking predictions using the ZINC15 database suggest that 4-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline (ZINC84289778) may engage a distinct kinase panel including CHEK1, WEE1, STK26, STK3, and PRKD1 [1]. In contrast, the parent 4-(1H-imidazol-2-yl)aniline (ZINC1685932) has a different predicted target profile, reflecting the influence of the N1-substituent on the imidazole ring's orientation within the ATP-binding pocket [2]. The methoxymethyl group may also serve as a synthetic handle for subsequent elaboration into bivalent PROTAC degraders, where the ether oxygen provides a vector for linker attachment without ablating the aniline NH₂ required for E3 ligase recruitment [3]. Caution: these are computational predictions; experimental validation is required for procurement decisions based on target engagement.

Kinase Inhibition Computational Docking Polypharmacology

Optimal Research and Industrial Application Scenarios for 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline


Kinase Inhibitor Fragment-Based Drug Discovery

The compound's N1-methoxymethyl imidazole core provides a privileged scaffold for ATP-competitive kinase inhibitor design. Its LogP (1.34) and hydrogen-bond profile (3 HBA, 1 HBD) place it in favorable fragment-like physicochemical space for hit identification. The aniline NH₂ group enables rapid diversification through amide coupling or Buchwald–Hartwig cross-coupling, while the methoxymethyl side chain can be cleaved under acidic conditions to reveal a hydroxymethyl handle for further functionalization [1]. The Dana-Farber Cancer Institute patent family explicitly claims imidazolyl compounds structurally related to this scaffold as kinase inhibitors, validating its relevance in this therapeutic area [1].

PROTAC Building Block for Targeted Protein Degradation

In PROTAC design, the compound serves as a bifunctional building block where the aniline NH₂ can be elaborated into an E3 ligase ligand (e.g., VHL or CRBN recruiter), while the imidazole ring engages the protein-of-interest. The methoxymethyl group at N1 offers an orthogonal protection strategy: it can be retained during aniline functionalization and subsequently deprotected to install a linker at the imidazole N1 position, enabling a divergent synthetic route to PROTAC candidates with precise linker geometry . The Fsp³ value of 0.18 contributes to favorable three-dimensionality, which is associated with improved clinical success rates .

Metal-Organic Framework and Coordination Polymer Synthesis

The imidazole nitrogen (N3) and the para-aniline NH₂ group provide two distinct metal-coordination sites with different Lewis basicities. The N1-methoxymethyl group blocks one imidazole nitrogen from coordination, enforcing a specific binding mode that is not achievable with the unsubstituted 4-(1H-imidazol-2-yl)aniline, which can coordinate through both imidazole nitrogens indiscriminately [2]. This regioselectivity is valuable for constructing ordered metal-organic frameworks (MOFs) and discrete coordination complexes with predictable topology.

Antiviral Lead Optimization and HCV NS5A Inhibitor Programs

Biarylimidazole chemotypes have demonstrated potent inhibitory activity against Hepatitis C Virus genotypes 1a and 1b replicons [3]. The methoxymethyl-substituted aniline building block can be elaborated into biaryl-imidazole NS5A replication complex inhibitors via Suzuki coupling at the aniline ring. The enhanced lipophilicity (LogP 1.34 vs. 1.20 for the parent) may improve cellular permeability in hepatocyte-based replicon assays, while the modified HBD count reduces the potential for efflux transporter recognition compared to the parent scaffold .

Quote Request

Request a Quote for 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.